4,5'-Di(desmethyl) Omeprazole 4,5'-Di(desmethyl) Omeprazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18540165
InChI: InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18)
SMILES:
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.4 g/mol

4,5'-Di(desmethyl) Omeprazole

CAS No.:

Cat. No.: VC18540165

Molecular Formula: C15H15N3O3S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

4,5'-Di(desmethyl) Omeprazole -

Specification

Molecular Formula C15H15N3O3S
Molecular Weight 317.4 g/mol
IUPAC Name 2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one
Standard InChI InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18)
Standard InChI Key KZBCVDVTEFYIKC-UHFFFAOYSA-N
Canonical SMILES CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O

Introduction

Chemical Structure and Nomenclature

Molecular Characteristics

4,5'-Di(desmethyl) Omeprazole belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring system. Its IUPAC name, 2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one, reflects the substitution pattern:

  • A pyridinone ring substituted with methyl groups at positions 3 and 5.

  • A benzimidazole moiety linked via a sulfide (-S-) bridge at position 2 of the pyridinone.
    The absence of methyl groups at positions 4 and 5' (relative to omeprazole) reduces steric bulk, potentially altering its binding affinity to proton pumps or metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
CAS Number176219-12-8
Molecular FormulaC15H15N3O2S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight301.4 g/mol
SMILESCC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)O
InChIKeyDFTLOBPKLZDKCN-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,5'-Di(desmethyl) Omeprazole derives from methodologies established for omeprazole, which involves multi-step reactions starting from intermediates like 3,5-lutidine . Key modifications include:

  • Demethylation: Selective removal of methyl groups at positions 4 and 5' using reagents such as boron tribromide (BBr₃) or hydrogenolysis.

  • Sulfide Formation: Coupling the demethylated pyridinone intermediate with a benzimidazole-thiol derivative under basic conditions.
    A patent by AstraZeneca (EP1085019A1) outlines analogous strategies for omeprazole synthesis, emphasizing palladium-catalyzed cross-couplings and oxidation steps, which may be adaptable for this derivative .

Purification and Characterization

Post-synthesis, purification typically employs column chromatography or recrystallization. Analytical techniques confirm purity and structure:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% for research-grade material).

  • Mass Spectrometry (MS): Validates molecular weight via electrospray ionization (ESI-MS) .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra resolve methyl group absences and sulfide linkage confirmation.

Pharmacological Profile

Mechanism of Action

  • Binding Kinetics: Reduced methyl groups could diminish hydrophobic interactions with the pump’s luminal domain.

  • Acid Stability: The sulfide bridge (vs. sulfoxide in omeprazole) may alter susceptibility to acidic degradation in the stomach .

Metabolism and Excretion

While omeprazole undergoes hepatic metabolism via CYP2C19 and CYP3A4 to form metabolites like 5-O-desmethyl omeprazole , the metabolic fate of 4,5'-Di(desmethyl) Omeprazole remains understudied. Preliminary hypotheses suggest:

  • Phase I Metabolism: Hydroxylation or oxidation at the benzimidazole ring.

  • Excretion: Renal clearance predominates, as seen with other PPIs .

Analytical Characterization

Spectroscopic Data

  • UV-Vis Spectroscopy: Absorbance maxima near 305 nm (pyridinone ring) and 245 nm (benzimidazole).

  • Infrared (IR) Spectroscopy: Peaks at 1650 cm1^{-1} (C=O stretch) and 2550 cm1^{-1} (S-H stretch, if present).

Chromatographic Methods

  • Reverse-Phase HPLC: Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid; retention time ~8.2 minutes.

  • TLC: Rf_f = 0.45 on silica gel using ethyl acetate/hexane (1:1).

Research Applications

Biochemical Studies

  • Proton Pump Inhibition Assays: Used to compare potency with omeprazole in vitro.

  • Metabolic Pathway Mapping: Serves as a reference standard to identify novel PPI metabolites .

Material Science

  • Coordination Chemistry: The sulfide group may act as a ligand for transition metals, enabling catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator